molecular formula C25H30N4O4S B14749064 Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy

Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy

Cat. No.: B14749064
M. Wt: 482.6 g/mol
InChI Key: VECVGKRRYOTPRU-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy (hereafter referred to as Compound A) is a quinazoline derivative with the molecular formula C₂₄H₂₉N₅O₄S and SMILES notation: O=S(=O)(N1CCN(C)CC1)c2cccc5c2CN(c4ncnc3c4cc(OC)c(OC)c3)CC5 . Its core structure includes:

  • A quinazoline scaffold substituted with 6,7-dimethoxy groups at positions 6 and 5.
  • A 3,4-dihydroisoquinolinyl group at position 4, linked via a sulfonyl bridge to a 4-methylpiperazine moiety .

Pharmacological Significance Quinazoline derivatives are renowned for diverse biological activities, including kinase inhibition, apoptosis induction, and modulation of ion channels . Compound A has been studied for:

  • P-glycoprotein (P-gp) inhibition: The sulfonyl-piperazine substituent enhances interactions with P-gp, a key transporter in multidrug resistance (MDR) .
  • Antihyperlipidemic activity: Structural analogs of Compound A demonstrate efficacy in reducing lipid levels in preclinical models .

Properties

Molecular Formula

C25H30N4O4S

Molecular Weight

482.6 g/mol

IUPAC Name

6,7-dimethoxy-4-[8-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]quinazoline

InChI

InChI=1S/C25H30N4O4S/c1-17-7-11-29(12-8-17)34(30,31)24-6-4-5-18-9-10-28(15-20(18)24)25-19-13-22(32-2)23(33-3)14-21(19)26-16-27-25/h4-6,13-14,16-17H,7-12,15H2,1-3H3

InChI Key

VECVGKRRYOTPRU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2CN(CC3)C4=NC=NC5=CC(=C(C=C54)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of quinazoline derivatives typically involves multi-step reactions. One common method is the Niementowski synthesis, which involves the reaction of anthranilic acid with amides to form quinazolinones . For the specific compound , the synthesis would likely involve the following steps:

    Formation of the quinazoline core: This can be achieved through the condensation of anthranilic acid with an appropriate amide.

    Introduction of the dihydroisoquinoline moiety: This step may involve a cyclization reaction.

    Attachment of the piperazine sulfonyl group: This can be done through a nucleophilic substitution reaction, where the piperazine ring is introduced to the quinazoline core.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Quinazoline derivatives, including the compound , undergo various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazolinones, while reduction produces dihydroquinazolines.

Scientific Research Applications

Quinazoline derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinazoline derivatives involves their interaction with specific molecular targets. For instance, some quinazoline compounds inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division . By inhibiting these enzymes, quinazoline derivatives can prevent the proliferation of cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / ID Molecular Formula Key Substituents Biological Activity Potency/IC₅₀ (if available) Reference
Compound A C₂₄H₂₉N₅O₄S 6,7-dimethoxy; 4-(8-sulfonyl-4-methylpiperazine-dihydroisoquinolinyl) P-gp inhibition, Antihyperlipidemic Not reported
4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline (I) C₁₉H₂₃N₃O₂ 6,7-dimethoxy; 4-(ethyl-dihydroisoquinolinyl-aniline) Moderate P-gp inhibition IC₅₀: ~5 µM
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (V) C₁₁H₁₅NO₂ 6,7-dimethoxy; 1,2,3,4-tetrahydroisoquinoline Weak P-gp inhibition IC₅₀: >10 µM
6,7-Dimethoxy-4-chloro-quinazoline C₁₀H₁₀ClN₃O₂ 6,7-dimethoxy; 4-chloro Pro-apoptotic (Bax upregulation) EC₅₀: 2.8 µM
4-Cyclohexylamino-2-[(4-nitrobenzyl)sulfanyl]quinazoline (4) C₂₂H₂₃N₅O₂S 4-cyclohexylamino; 2-sulfanyl-nitrobenzyl Antibacterial, Antifungal MIC: 12.5 µg/mL
2,4-Disubstituted-6,7-dimethoxy quinazoline derivatives Variable Variable 2,4-substituents (e.g., triazino rings, aryl groups) Antihyperlipidemic, Anticancer Variable

Key Findings from Comparative Studies

Role of the 4-Position Substituent in P-gp Inhibition
  • Compound A vs. Analogues I and V: Compound A’s sulfonyl-piperazine-dihydroisoquinolinyl substituent at position 4 confers superior P-gp inhibitory activity compared to simpler substituents in I (ethyl-aniline-dihydroisoquinoline) and V (tetrahydroisoquinoline) . The sulfonyl group enhances hydrogen bonding with P-gp’s transmembrane domains, while the 4-methylpiperazine improves solubility and membrane permeability .
Impact of 6,7-Dimethoxy Groups on Bioactivity
  • The 6,7-dimethoxy motif is conserved across multiple quinazoline derivatives (e.g., Compound A, I, V, and 6,7-dimethoxy-4-chloro-quinazoline) .
    • These groups increase lipophilicity , facilitating membrane penetration.
    • In apoptosis-inducing derivatives (e.g., 6,7-dimethoxy-4-chloro-quinazoline), the methoxy groups stabilize interactions with Bax protein’s hydrophobic pockets .
Sulfonyl vs. Sulfanyl Substituents
  • Compound A’s sulfonyl-piperazine group differs from the sulfanyl-nitrobenzyl moiety in Compound 4 :
    • Sulfonyl groups improve metabolic stability and reduce off-target binding compared to sulfanyl , which is prone to oxidation .
    • However, sulfanyl derivatives exhibit stronger antibacterial activity, highlighting substituent-dependent selectivity .
Antihyperlipidemic Activity
  • Compound A’s analogs (e.g., 2,4-disubstituted-6,7-dimethoxy quinazolines) reduce Triton-induced hyperlipidemia in rodents . The sulfonyl-piperazine group in Compound A may enhance hepatic LDL receptor activation compared to triazinoquinazolinones, which rely on aryl interactions .

Biological Activity

Quinazolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, supported by various research findings and case studies.

  • Molecular Formula : C25H30N4O4S
  • Molecular Weight : 482.60 g/mol
  • CAS Number : 862777-52-4

Biological Activities

Quinazoline derivatives exhibit a wide range of biological activities including:

  • Anticancer Activity : Several studies have demonstrated the potential of quinazoline derivatives in inhibiting cancer cell proliferation. For example, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines such as MDA-MB-231 and HepG-2 .
  • Antimicrobial Properties : Quinazolines have been reported to possess antibacterial and antifungal activities. The structural features of these compounds contribute to their effectiveness against a variety of pathogens .
  • Anti-inflammatory Effects : Some quinazoline derivatives have been shown to reduce inflammation, making them candidates for treating inflammatory diseases .

Case Studies

  • Anticancer Research :
    • A study synthesized several quinazoline derivatives and evaluated their cytotoxicity against breast cancer cell lines. The most active compounds were found to induce apoptosis and arrest the cell cycle at the G2-M phase, indicating their potential as anticancer agents .
  • Antimicrobial Activity :
    • Research on substituted quinazolines demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial DNA synthesis .
  • Anti-inflammatory Studies :
    • A specific quinazoline derivative was tested for its anti-inflammatory properties in animal models, showing a marked reduction in inflammatory markers compared to control groups .

The biological activity of quinazoline derivatives is often linked to their ability to interact with various biological targets:

  • EGFR Inhibition : Some quinazolines act as inhibitors of epidermal growth factor receptor (EGFR), which is crucial in cancer progression. Molecular docking studies have indicated strong binding affinities for certain derivatives .
  • Inhibition of Kinases : Quinazolines may also inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival .

Research Findings Summary Table

Activity TypeCompound TestedFindings
AnticancerQuinazoline derivativesInduced apoptosis in MDA-MB-231 cells; G2-M phase arrest
AntimicrobialSubstituted quinazolinesSignificant antibacterial activity against various pathogens
Anti-inflammatorySpecific quinazoline derivativeReduced inflammatory markers in animal models

Q & A

Q. What are the common synthetic routes for synthesizing quinazoline derivatives with piperazinyl sulfonyl substituents?

Methodological Answer: The synthesis typically involves coupling quinazoline cores with piperazinyl sulfonyl moieties via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:

  • Diazotization and sulfonation : Introduction of sulfonyl groups using SO₂Cl₂ or H₂SO₄ under controlled temperatures (40–60°C) .
  • Piperazinyl coupling : Reacting sulfonyl intermediates with 4-methylpiperazine in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or crystallization (EtOAc/hexane) .

Q. How can researchers characterize the structural integrity of this quinazoline compound?

Methodological Answer: Multi-modal spectroscopic and analytical techniques are critical:

  • 1H/13C NMR : Confirm regiochemistry of dimethoxy groups (δ 3.8–4.0 ppm for OCH₃) and piperazinyl sulfonyl integration (δ 2.5–3.5 ppm for N-CH₂) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ for C₂₄H₂₉N₅O₄S: expected 496.1987) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the isoquinolinyl-piperazinyl linkage .

Q. What in vitro models are suitable for evaluating the anti-proliferative activity of this compound?

Methodological Answer: Standard assays include:

  • MTT/Proliferation assays : Use cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination over 48–72 hrs .
  • Cell cycle analysis : Flow cytometry (propidium iodide staining) to assess G1/S arrest or apoptosis .
  • Comparative controls : Cisplatin or doxorubicin as positive controls; solvent-only (DMSO) as negative .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?

Methodological Answer: Key variables to optimize:

  • Solvent polarity : Higher yields reported in DMF vs. THF due to better sulfonyl intermediate solubility .
  • Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency in cross-reactions (e.g., 75% yield vs. 50% without) .
  • Temperature control : Reflux (80–100°C) for sulfonylation vs. RT for piperazinyl coupling to minimize side products .

Q. What strategies resolve stereochemical complexities in the synthesis of related octahydrobenzoquinoline derivatives?

Methodological Answer:

  • Chiral chromatography : Use of Chiralpak® AD-H columns with hexane/iPrOH to isolate (+)-(4aR,10aR) and (−)-(4aS,10bS) isomers .
  • Dynamic NMR : Detect diastereomeric splitting in 1H NMR (e.g., methine protons δ 4.2–4.5 ppm) .
  • Circular dichroism (CD) : Confirm absolute configuration of isolated enantiomers .

Q. How can molecular docking studies be integrated to elucidate anti-proliferative mechanisms?

Methodological Answer:

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR-2) based on quinazoline’s ATP-competitive inhibition .
  • Docking software : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) and flexible ligand sampling .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to establish structure-activity relationships (SAR) .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Replicate assays : Ensure consistency in cell line passage numbers, serum concentrations, and incubation times .
  • Analytical validation : Cross-check purity (>95% by HPLC) and stability (e.g., LC-MS post-assay) to rule out degradation .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. What computational methods predict solubility and bioavailability for this lipophilic compound?

Methodological Answer:

  • LogP calculation : Use MarvinSketch or SwissADME to estimate partition coefficients (predicted LogP ≈ 3.5) .
  • Solubility assays : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification (λmax 280 nm) .
  • Permeability : Caco-2 cell monolayers to simulate intestinal absorption .

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